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Abstract
Umbralisib (TGR-1202), an orally bioavailable kinase inhibitor, has garnered significant

attention for its unique dual-inhibitory mechanism targeting phosphatidylinositol 3-kinase delta

(PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] This dual activity profile distinguishes it

from other PI3K inhibitors and has been a key area of investigation in the treatment of

hematological malignancies.[4][5] This technical guide provides a comprehensive analysis of

the structure-activity relationship (SAR) of umbralisib tosylate, offering insights into the

chemical moieties crucial for its biological activity. The document summarizes quantitative

inhibitory data, details relevant experimental protocols, and utilizes visualizations to illustrate

key concepts, serving as a valuable resource for professionals in drug discovery and

development. Although initially granted accelerated approval by the FDA for the treatment of

relapsed or refractory marginal zone lymphoma and follicular lymphoma, it was later withdrawn

from the market due to safety concerns.[5][6]

Introduction: The Dual-Inhibitor Advantage
Umbralisib's therapeutic potential stems from its ability to simultaneously modulate two distinct

signaling pathways implicated in cancer cell proliferation, survival, and trafficking.[1][7]
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PI3Kδ Inhibition: The delta isoform of PI3K is predominantly expressed in hematopoietic cells

and plays a critical role in B-cell receptor (BCR) signaling, a pathway often dysregulated in

B-cell malignancies.[4] By selectively targeting PI3Kδ, umbralisib disrupts downstream

signaling cascades, including the AKT pathway, leading to reduced B-cell proliferation and

survival.[8] Umbralisib exhibits high selectivity for the delta isoform over the alpha, beta, and

gamma isoforms of PI3K.[9]

CK1ε Inhibition: Casein kinase 1 epsilon is involved in the regulation of various cellular

processes, including the Wnt/β-catenin pathway and the control of protein translation.

Inhibition of CK1ε by umbralisib is thought to contribute to its anticancer effects, potentially

through the downregulation of oncoproteins.[1][3]

This dual-inhibitory action offers a multi-pronged attack on cancer cells and has been a focal

point in the design and development of next-generation kinase inhibitors.

Core Structure and Pharmacophore of Umbralisib
The chemical structure of umbralisib, (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, reveals a

complex arrangement of heterocyclic and aromatic moieties. The core pharmacophore can be

dissected into several key regions that are critical for its interaction with the kinase targets.

Figure 1: Chemical Structure of Umbralisib

Caption: Core scaffold of Umbralisib highlighting key functional groups.

Structure-Activity Relationship (SAR) Analysis
While a comprehensive public dataset of umbralisib analogs with corresponding activity is not

available, SAR can be inferred from studies on related pyrazolo[3,4-d]pyrimidine-based PI3K

inhibitors and general principles of medicinal chemistry.

The Pyrazolo[3,4-d]pyrimidine Scaffold: Hinge Binding
The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binder" motif in kinase

inhibitors. It mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge

region of the kinase's ATP-binding pocket.
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4-Amino Group: The amino group at the C4 position is critical for forming a key hydrogen

bond with the backbone amide of a valine residue in the hinge region of PI3Kδ. Loss or

significant modification of this group is expected to drastically reduce inhibitory activity.

Substitutions on the Pyrazole Ring (C3 Position):
Selectivity and Potency
The substituent at the C3 position of the pyrazole ring extends into a hydrophobic pocket of the

kinase, and modifications in this region significantly impact both potency and selectivity.

3-Fluoro-4-isopropoxyphenyl Group: This group in umbralisib is crucial for its high potency

and selectivity for PI3Kδ. The isopropoxy group likely occupies a hydrophobic pocket, while

the fluorine atom can modulate electronic properties and metabolic stability. SAR studies on

similar inhibitors suggest that the size and nature of the alkoxy group can be varied to fine-

tune selectivity against other PI3K isoforms.

The N1-Substituent: Interaction with the Solvent-Front
The ethyl-chromenone moiety at the N1 position of the pyrazole ring projects towards the

solvent-exposed region of the ATP-binding site.

(S)-Ethyl Group: The stereochemistry at this position is critical for optimal binding. The (S)-

configuration correctly orients the larger chromenone substituent.

Chromen-4-one Moiety: This large, planar group likely engages in π-stacking and

hydrophobic interactions. The fluorine substitutions on the chromenone and the pendant

phenyl ring contribute to improved pharmacokinetic properties and may enhance binding

affinity.

Table 1: Inferred Structure-Activity Relationship for Umbralisib Analogs
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Modification Area
Inferred Impact on
PI3Kδ Activity

Inferred Impact on
CK1ε Activity

Rationale

Pyrazolo[3,4-

d]pyrimidine Core

Removal/alkylation of

4-amino group
Significant decrease Likely decrease

Loss of key hinge-

binding hydrogen

bond.

C3-Substituent

Variation of the 4-

alkoxy group

Modulates potency

and selectivity
Unknown

Interaction with a

hydrophobic pocket;

size and shape are

critical.

Removal of 3-fluoro

group

Potential decrease in

potency
Unknown

Fluorine can enhance

binding through

various interactions.

N1-Substituent

Inversion of

stereocenter
Significant decrease Likely decrease

Incorrect orientation of

the chromenone

moiety.

Modification of the

chromenone
Modulates potency Unknown

Alters interactions in

the solvent-exposed

region.

Alteration of fluorine

substitution

Modulates PK

properties and

potency

Unknown

Fluorine can affect

metabolic stability and

binding affinity.

Quantitative Inhibitory Activity
Umbralisib has demonstrated potent and selective inhibition of PI3Kδ in various assays.

Table 2: In Vitro Inhibitory Activity of Umbralisib
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Target
Assay
Type

IC50 /
EC50

Selectivit
y vs.
PI3Kα

Selectivit
y vs.
PI3Kβ

Selectivit
y vs.
PI3Kγ

Referenc
e

PI3Kδ
Enzyme

Assay

22.2 nM

(IC50)
>1000-fold >30-50-fold >15-50-fold [9]

PI3Kδ
Cell-based

Assay

24.3 nM

(EC50)
- - - [9]

CK1ε
Cell-based

Assay

6.0 µM

(EC50)
- - - [10]

Signaling Pathways and Experimental Workflows
PI3Kδ Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in B-cell signaling and the point of

intervention for umbralisib.
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Caption: Simplified PI3Kδ signaling pathway in B-cells.

Experimental Workflow: ADP-Glo™ Kinase Assay for
PI3Kδ Inhibition
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The ADP-Glo™ Kinase Assay is a common method to determine the potency of kinase

inhibitors. The following diagram outlines the general workflow.

1. Reaction Setup

2. Kinase Reaction

3. ADP Detection

4. Data Analysis

Prepare PI3Kδ enzyme,
substrate (PIP2), and buffer

Add enzyme, substrate,
and inhibitor to plate

Serially dilute Umbralisib

Initiate reaction with ATP

Incubate at room temperature

Add ADP-Glo™ Reagent to
deplete remaining ATP

Add Kinase Detection Reagent
to convert ADP to ATP

Measure luminescence

Generate dose-response curve

Calculate IC50 value
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Click to download full resolution via product page

Caption: Workflow for determining PI3Kδ inhibition using the ADP-Glo™ assay.

Detailed Experimental Protocols
PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the IC50 value of umbralisib against

PI3Kδ.

Materials:

Recombinant human PI3Kδ (p110δ/p85α)

PIP2:PS lipid vesicles

ADP-Glo™ Kinase Assay Kit (Promega)

DTT

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 2 mM DTT)

Umbralisib tosylate

DMSO

384-well white assay plates

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of umbralisib tosylate in DMSO.

Perform serial dilutions in DMSO to create a range of concentrations for the dose-response

curve.

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing PI3Kδ enzyme and

PIP2:PS substrate in kinase buffer. The final enzyme and substrate concentrations should be

optimized for linear reaction kinetics.
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Assay Plate Setup: Add the serially diluted umbralisib or DMSO (vehicle control) to the wells

of a 384-well plate.

Enzyme Addition: Add the kinase reaction mixture to each well.

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP

concentration should be at or near the Km for PI3Kδ.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60

minutes).

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-

Glo™ Reagent. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated

during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

Luminescence Reading: Measure the luminescent signal using a plate reader.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

CK1ε Inhibition Assay (Radiometric Assay)
This protocol describes a general method for measuring CK1ε activity using a radiolabeled

substrate.

Materials:

Recombinant human CK1ε

Casein (dephosphorylated) as a substrate

[γ-³²P]ATP

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
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Umbralisib tosylate

DMSO

Phosphocellulose paper

Phosphoric acid

Scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of umbralisib tosylate in DMSO.

Reaction Mixture: Prepare a reaction mixture containing kinase assay buffer, casein, and

umbralisib at various concentrations or DMSO (vehicle control).

Enzyme Addition: Add recombinant CK1ε to the reaction mixture.

Reaction Initiation: Initiate the reaction by adding [γ-³²P]ATP.

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the

reaction is in the linear range.

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper.

Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 0.75%) to

remove unincorporated [γ-³²P]ATP.

Scintillation Counting: Measure the amount of ³²P incorporated into the casein substrate

using a scintillation counter.

Data Analysis: Determine the percentage of inhibition for each umbralisib concentration

relative to the vehicle control and calculate the IC50 value by non-linear regression analysis.

Conclusion
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The structure-activity relationship of umbralisib tosylate is a complex interplay of its various

structural components. The pyrazolo[3,4-d]pyrimidine scaffold serves as a crucial hinge-binding

element, while the substituents at the C3 and N1 positions are key determinants of potency

and selectivity. The dual inhibition of PI3Kδ and CK1ε presents a unique therapeutic strategy,

and a thorough understanding of the SAR is essential for the design of future kinase inhibitors

with improved efficacy and safety profiles. The experimental protocols provided herein offer a

framework for the continued investigation and characterization of umbralisib and its analogs.

Further research focusing on the systematic modification of the umbralisib scaffold and the

comprehensive profiling of the resulting analogs against both PI3Kδ and CK1ε will be

invaluable in advancing the field of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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